molecular formula C11H11BrFNO3S B1403381 1-((4-Bromo-2-fluorophenyl)sulfonyl)piperidin-4-one CAS No. 1224592-09-9

1-((4-Bromo-2-fluorophenyl)sulfonyl)piperidin-4-one

Cat. No.: B1403381
CAS No.: 1224592-09-9
M. Wt: 336.18 g/mol
InChI Key: QAIVJVPBCWEWHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((4-Bromo-2-fluorophenyl)sulfonyl)piperidin-4-one is a chemical compound that belongs to the class of piperidinones It is characterized by the presence of a piperidine ring substituted with a 4-bromo-2-fluorophenylsulfonyl group

Preparation Methods

The synthesis of 1-((4-Bromo-2-fluorophenyl)sulfonyl)piperidin-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-2-fluoroaniline and piperidin-4-one.

    Reaction Conditions: The reaction conditions often involve the use of a suitable solvent, such as dichloromethane or ethanol, and a base, such as sodium hydroxide or potassium carbonate.

    Synthetic Route: The synthetic route may include steps such as sulfonylation, where the 4-bromo-2-fluoroaniline is reacted with a sulfonyl chloride to form the sulfonyl derivative.

Chemical Reactions Analysis

1-((4-Bromo-2-fluorophenyl)sulfonyl)piperidin-4-one can undergo various chemical reactions, including:

Scientific Research Applications

1-((4-Bromo-2-fluorophenyl)sulfonyl)piperidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((4-Bromo-2-fluorophenyl)sulfonyl)piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-((4-Bromo-2-fluorophenyl)sulfonyl)piperidin-4-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(4-bromo-2-fluorophenyl)sulfonylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrFNO3S/c12-8-1-2-11(10(13)7-8)18(16,17)14-5-3-9(15)4-6-14/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAIVJVPBCWEWHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)S(=O)(=O)C2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrFNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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